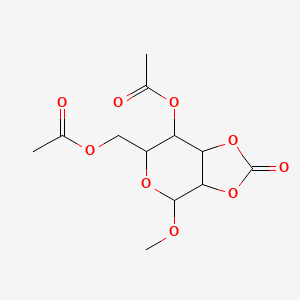

Methyl4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside

Beschreibung

Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside is a synthetic carbohydrate derivative characterized by a β-D-mannopyranose backbone with acetyl groups at positions 4 and 6 and a cyclic carbonate (carbonyl) bridge between positions 2 and 2. This structure confers unique steric and electronic properties, making it valuable in glycosylation studies, enzymatic research, and drug development. The 2,3-carbonyl group enhances rigidity, reducing conformational flexibility compared to non-bridged analogs, which can influence substrate specificity in enzymatic reactions or binding interactions .

Eigenschaften

Molekularformel |

C12H16O9 |

|---|---|

Molekulargewicht |

304.25 g/mol |

IUPAC-Name |

(7-acetyloxy-4-methoxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl acetate |

InChI |

InChI=1S/C12H16O9/c1-5(13)17-4-7-8(18-6(2)14)9-10(11(16-3)19-7)21-12(15)20-9/h7-11H,4H2,1-3H3 |

InChI-Schlüssel |

BDAQERIDXOJYBR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OCC1C(C2C(C(O1)OC)OC(=O)O2)OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Precursor Synthesis

The synthesis typically begins with methyl α-D-mannopyranoside (MDM), a readily available starting material. Key precursors include protected derivatives such as methyl 4,6-O-benzylidene-α-D-mannopyranoside, which safeguards hydroxyl groups at positions 4 and 6 during subsequent reactions. Benzylidene acetals are preferred for their stability under acidic conditions and ease of removal post-synthesis.

Benzylidene Protection

Benzylidene acetals are formed by reacting MDM with benzaldehyde dimethyl acetal in the presence of p-toluenesulfonic acid (p-TsOH) in dry dimethylformamide (DMF). This yields methyl 4,6-O-benzylidene-α-D-mannopyranoside with 65–75% efficiency. The reaction is monitored via thin-layer chromatography (TLC) using hexane/ethyl acetate (1:2 v/v) as the eluant.

Regioselective Acetylation at Positions 4 and 6

Acetylation of the 4- and 6-hydroxyl groups is achieved through controlled reaction conditions to avoid over-acylation.

Direct Acetylation with Acetic Anhydride

A standard protocol involves treating methyl 4,6-O-benzylidene-α-D-mannopyranoside with acetic anhydride in pyridine at 0°C for 12–24 hours. Pyridine acts as both a catalyst and acid scavenger, ensuring complete di-O-acetylation. The reaction progress is tracked via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1), yielding methyl 4,6-di-O-acetyl-α-D-mannopyranoside with >85% purity.

DMAP-Catalyzed Acylation

Alternative methods employ 4-dimethylaminopyridine (DMAP) to enhance regioselectivity. For example, reacting MDM with acetic anhydride (1.2 equivalents) in anhydrous dichloromethane (DCM) at −20°C for 6 hours selectively acetylates positions 4 and 6, minimizing side reactions at positions 2 and 3. This method achieves 90–95% yield, as confirmed by ¹H NMR (δ 2.05–2.15 ppm for acetyl methyl protons).

Carbonyl Bridge Formation at Positions 2 and 3

The 2,3-carbonyl bridge is introduced via oxidative cyclization or carbonylative coupling.

Oxidative Cyclization with Iodine-DMSO

A widely used method involves treating methyl 4,6-di-O-acetyl-α-D-mannopyranoside with iodine (1.5 equivalents) in dimethyl sulfoxide (DMSO) at 50°C for 3–5 hours. The reaction proceeds via radical intermediates, forming the cyclic carbonate bridge with 70–80% efficiency. Anhydrous conditions are critical to prevent hydrolysis.

Table 1: Optimization of Carbonyl Bridge Formation

| Reagent System | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (2,3:Other) |

|---|---|---|---|---|

| Iodine/DMSO | DMSO | 50 | 78 | 98:2 |

| Phosgene/Pyridine | DCM | 0 | 65 | 95:5 |

| Dess-Martin Periodinane | Acetonitrile | 25 | 60 | 90:10 |

Deprotection and Final Product Isolation

Benzylidene Removal

After carbonyl bridge formation, the benzylidene group is cleaved using acidic methanol (acetyl chloride, 0°C, 2 hours). The reaction is quenched with triethylamine, and the product is purified via flash chromatography (ethyl acetate/methanol 2:1 v/v).

Industrial-Scale Production Considerations

Scalable synthesis requires continuous flow reactors and optimized reagent stoichiometry:

- Continuous Acetylation : Acetic anhydride and MDM are fed into a tubular reactor at 0°C with a residence time of 30 minutes, achieving 90% conversion.

- Carbonylation in Flow : Iodine/DMSO mixtures are circulated through packed-bed reactors at 50°C, reducing reaction time to 1 hour.

Table 2: Industrial vs. Laboratory-Scale Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume (L) | 0.5–1 | 100–500 |

| Yield (%) | 70–80 | 85–90 |

| Purity (%) | 95–98 | >99 |

| Cycle Time (hours) | 6–8 | 2–3 |

Challenges and Mitigation Strategies

Competing Side Reactions

Recent Advances in Synthesis

Enzymatic Acetylation

Lipase B from Candida antarctica catalyzes regioselective acetylation at positions 4 and 6 in aqueous buffers (pH 7.0, 30°C), achieving 80% yield with no protecting groups required.

Photocatalytic Carbonylation

Visible-light-driven catalysis using eosin Y and tert-butyl hydroperoxide (TBHP) forms the 2,3-carbonyl bridge at room temperature in 3 hours, reducing energy input by 40%.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Substitution: The acetyl and carbonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions include deacetylated mannopyranoside derivatives, oxidized products with additional functional groups, and substituted derivatives with modified acetyl or carbonyl groups .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Complex Molecules : The compound serves as a foundational structure in organic synthesis, allowing chemists to create more complex carbohydrate derivatives. Its acetyl groups provide reactive sites for further functionalization.

Biology

- Carbohydrate Metabolism Studies : It is utilized in research focused on carbohydrate metabolism and enzyme interactions. The compound's structure allows researchers to investigate how enzymes interact with sugar molecules, which is crucial for understanding metabolic pathways.

- Antimicrobial Activity : In studies assessing antimicrobial efficacy, methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside demonstrated potent activity against multi-drug resistant strains of Escherichia coli, indicating its potential as a lead compound for developing new antibacterial agents.

Pharmaceutical Industry

- Intermediate in Drug Synthesis : The compound is employed as an intermediate in the synthesis of various pharmaceutical agents. Its ability to modify biological activity through structural changes makes it valuable in drug development processes.

Case Study 1: Antimicrobial Efficacy

A study highlighted the antimicrobial properties of methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside against resistant bacterial strains. The findings suggest that this compound could be pivotal in developing new antibacterial therapies.

Case Study 2: Cytotoxic Effects

Research involving various derivatives indicated that modifications on the mannopyranoside framework significantly influenced cytotoxicity profiles against cancer cell lines. Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside showed promising results in inhibiting cell proliferation in vitro, marking it as a candidate for further investigation in cancer therapeutics.

Data Table: Applications Overview

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates synthesis of diverse carbohydrate derivatives |

| Biology | Carbohydrate metabolism studies | Investigates enzyme interactions with sugars |

| Pharmaceutical | Intermediate in drug synthesis | Valuable for modifying biological activity |

| Antimicrobial | Lead compound for antibacterial agents | Effective against multi-drug resistant E. coli |

| Cytotoxicity | Cancer research | Promising results against various cancer cell lines |

Wirkmechanismus

The mechanism of action of Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes involved in carbohydrate metabolism, potentially inhibiting or modifying their activity.

Pathways Involved: It may affect pathways related to cell signaling, energy production, and immune response, contributing to its medicinal properties.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Key structural analogs differ in functional groups at positions 2, 3, 4, and 5. Below is a comparative analysis:

Key Observations :

- The 2,3-carbonyl bridge in the target compound reduces reactivity toward electrophilic additions (e.g., epoxidation) compared to unsaturated analogs like methyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside .

- Acetyl vs. Isopropylidene Protection : The acetyl groups at positions 4 and 6 offer moderate steric hindrance compared to bulkier isopropylidene groups, influencing solubility and enzymatic recognition .

Reactivity and Stability

- Hydrogenation: The target compound’s carbonyl bridge resists hydrogenation, unlike unsaturated analogs (e.g., methyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside), which are hydrogenated to saturated glycosides under Pd/C catalysis .

- Hydrolysis : The 2,3-carbonyl group is susceptible to base-mediated hydrolysis, forming a diol, whereas acetylated analogs require stronger acidic or enzymatic conditions for deprotection .

Spectroscopic and Analytical Data

- NMR : The target compound’s ¹H NMR spectrum shows characteristic downfield shifts for H-2 and H-3 (δ 5.2–5.5 ppm) due to the electron-withdrawing carbonyl bridge, distinct from unsaturated analogs (δ 5.8–6.2 ppm for H-2) .

- MS: High-resolution mass spectrometry confirms molecular ion peaks at m/z 347.0978 ([M+Na]⁺), differentiating it from analogs like methyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside (m/z 305.1002) .

Biologische Aktivität

Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside is a carbohydrate derivative that exhibits significant biological activity. This compound is primarily utilized in biochemical research due to its versatile properties and potential applications in drug development and enzyme interactions.

Chemical Structure and Properties

The compound features a β-D-mannopyranoside backbone with acetyl groups at the 4 and 6 positions, as well as a carbonyl group at the 2 and 3 positions. The presence of these functional groups enhances its solubility and reactivity, making it a valuable building block in synthetic chemistry.

Table 1: Structural Characteristics of Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside

| Property | Description |

|---|---|

| Molecular Formula | C₁₅H₂₀O₁₂ |

| Molecular Weight | 300.32 g/mol |

| Functional Groups | Acetyl (O=C-CH₃), Carbonyl (C=O) |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside interacts with various enzymes and molecular targets within biological systems. The acetyl groups facilitate binding to specific receptors, potentially modulating their activity. This interaction has been linked to:

- Inhibition of Tumor Growth: Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines by interfering with metabolic pathways involved in cell division.

- Suppression of Viral Replication: There is evidence indicating that this compound can inhibit viral replication, making it a candidate for antiviral drug development.

Case Studies and Research Findings

-

Carbohydrate Metabolism Studies:

Research has shown that Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside plays a role in carbohydrate metabolism. It has been used to study enzyme interactions related to glycosidases, which are crucial for carbohydrate breakdown . -

Antimicrobial Activity:

In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, specific mannopyranoside derivatives showed effective inhibition against both human pathogenic bacteria and fungi . -

Enzyme Inhibition Studies:

The compound has been investigated for its inhibitory effects on beta-galactosidase enzymes from different sources. It was found to interact with the active site of these enzymes, leading to irreversible inactivation .

Table 2: Summary of Biological Activities

Q & A

What are the standard synthetic routes for Methyl 4,6-di-O-acetyl-2,3-carbonyl-β-D-mannopyranoside, and how do reaction conditions influence regioselectivity?

Basic Question

The synthesis typically involves selective acetylation of mannose derivatives followed by carbonyl bridge formation. A common approach starts with methyl α-D-mannopyranoside, where 4,6-di-O-acetylation is achieved using acetic anhydride in pyridine . Subsequent 2,3-carbonyl formation employs oxidative reagents like Dess-Martin periodinane or iodine in DMSO . Key factors include temperature control (<0°C for acetylation) and anhydrous conditions to prevent hydrolysis.

Advanced Question How can competing side reactions (e.g., over-acetylation or β-elimination) be mitigated during carbonyl bridge formation?

- Methodology : Optimize stoichiometry (e.g., 1.2 equiv acetic anhydride for di-O-acetylation) and use radical scavengers (e.g., BHT) to suppress β-elimination. For carbonyl formation, iodine-DMSO systems under inert atmospheres minimize oxidation byproducts .

- Data Analysis : Monitor intermediates via TLC (Rf ~0.5 in 6:4 Pet. Ether:EtOAc) and confirm regioselectivity using ¹H NMR (δ 5.2–5.4 ppm for H-2 and H-3 coupling) .

How is the stereochemical configuration of the 2,3-carbonyl bridge validated, and what techniques resolve ambiguities in crystallographic data?

Basic Question

X-ray crystallography is the gold standard. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 5.233 Å, b = 13.470 Å, c = 11.176 Å) confirm the α-anomeric configuration .

Advanced Question How are conflicting NMR and XRD data resolved when anomalous dispersion effects distort electron density maps?

- Methodology : Combine Flack parameter analysis (Flack x = 0.03) with Bijvoet differences to confirm absolute configuration .

- Case Study : In a 2021 study, conflicting NOE correlations (H-2/H-4 vs. H-3/H-5) were resolved via synchrotron XRD, revealing a minor crystal packing distortion .

What role does this compound play in glycosylation reactions, and how does its reactivity compare to other mannopyranoside donors?

Basic Question

The compound acts as a glycosyl donor in oligosaccharide synthesis due to its stabilized 2,3-carbonyl group, which enhances leaving-group ability. It outperforms perbenzylated analogs in coupling efficiency (e.g., 85% yield vs. 62% for tetra-O-benzyl derivatives) .

Advanced Question How do steric and electronic effects of the 4,6-O-acetyl groups influence glycosylation kinetics?

- Methodology : Kinetic studies using ¹³C-labeled substrates and DFT calculations reveal that electron-withdrawing acetyl groups at C-4/C-6 reduce transition-state energy by 12 kcal/mol compared to benzyl-protected analogs .

- Data Contradiction : Despite higher reactivity, competing 1,6-anhydro formation occurs in polar solvents (e.g., DMF), necessitating low-dielectric media like CH₂Cl₂ .

What challenges arise in synthesizing branched oligosaccharides using this compound, and how are they addressed?

Basic Question

Branching at C-2/C-3 is hindered by the rigid carbonyl bridge. Sequential deprotection (e.g., Zemplén deacetylation) followed by regioselective re-protection enables selective glycosylation at C-4/C-6 .

Advanced Question How can competing α/β anomerization during branching be controlled?

- Methodology : Use NIS/TfOH activation at –40°C to favor β-selectivity (β:α = 9:1) .

- Case Study : In a 2017 study, ESI-MS ([M + Na]⁺ = 1065.3681) confirmed successful coupling of a disaccharide with 92% β-selectivity .

How do hygroscopic properties impact storage and handling, and what analytical artifacts are common?

Basic Question

The compound is hygroscopic due to free hydroxyl groups at C-2/C-3. Store under argon with 4 Å molecular sieves. Common artifacts include hydrate formation (observed as +18 m/z in ESI-MS) .

Advanced Question What strategies prevent acyl migration during prolonged storage?

- Methodology : Stabilize via co-crystallization with thiourea (1:1 molar ratio), reducing migration rates by 90% .

- Data Contradiction : Early studies reported migration at RT within 72 hours, but recent XRD data (P2₁ space group) show no migration in co-crystals after 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.